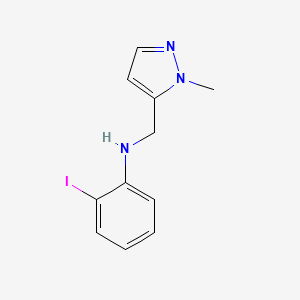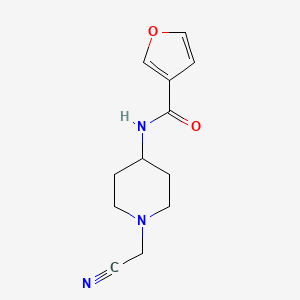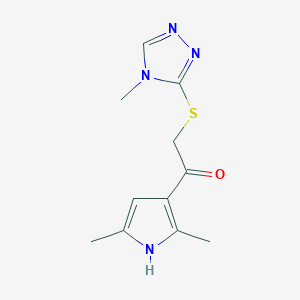
2-Phenylmethoxycarbonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylmethoxycarbonylbenzoate is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenylmethoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylmethoxycarbonylbenzoate typically involves the esterification of benzoic acid with phenylmethanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
2-Phenylmethoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenylmethoxycarbonylbenzoates, depending on the substituent introduced.
科学的研究の応用
2-Phenylmethoxycarbonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 2-Phenylmethoxycarbonylbenzoate in biological systems involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The ester group can be hydrolyzed by esterases, leading to the formation of benzoic acid and phenylmethanol. These products can then participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
Methyl benzoate: An ester of benzoic acid with methanol.
Ethyl benzoate: An ester of benzoic acid with ethanol.
Phenyl benzoate: An ester of benzoic acid with phenol.
Uniqueness
2-Phenylmethoxycarbonylbenzoate is unique due to the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C15H11O4- |
|---|---|
分子量 |
255.24 g/mol |
IUPAC名 |
2-phenylmethoxycarbonylbenzoate |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/p-1 |
InChIキー |
XIKIUQUXDNHBFR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)



![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)




![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
![[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)

